

Synthesis of derivatives from "Oxazol-5-ylmethanamine hydrochloride"

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Compound of Interest

Compound Name: Oxazol-5-ylmethanamine hydrochloride

Cat. No.: B1388535

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An In-Depth Guide to the Synthetic Utility of **Oxazol-5-ylmethanamine Hydrochloride** for Derivative Library Generation

Introduction: The Oxazole Scaffold and its Strategic Importance

The oxazole nucleus, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry.^{[1][2][3]} Its unique electronic properties and ability to form diverse non-covalent interactions allow oxazole-containing compounds to bind with a wide array of enzymes and receptors in biological systems.^{[4][5]} This versatility has led to the development of numerous oxazole-based clinical drugs and candidates for treating a spectrum of diseases, including bacterial infections, cancer, inflammation, and viral illnesses.^{[4][5]}

Oxazol-5-ylmethanamine hydrochloride stands out as a highly valuable and versatile starting material for chemical synthesis.^[6] Its structure features a stable oxazole core and a reactive primary aminomethyl group at the C5 position. This primary amine is a key functional handle that allows for a multitude of chemical transformations, enabling the systematic construction of diverse molecular libraries for structure-activity relationship (SAR) studies and drug discovery programs.^[7]

This document serves as a detailed guide for researchers, providing application notes and validated protocols for the synthesis of key derivative classes from **Oxazol-5-ylmethanamine**

hydrochloride.

Safety and Handling of Oxazol-5-ylmethanamine Hydrochloride

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). **Oxazol-5-ylmethanamine hydrochloride** is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[8]

Core Safety Precautions:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[9][10]
- Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[9][11]
- Storage: Store the compound in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[8]
- Handling: Avoid contact with skin and eyes. Use proper glove removal techniques to prevent skin contact. After handling, wash hands thoroughly.[9]
- Spills and Disposal: In case of a spill, collect the material without creating dust and dispose of it as hazardous waste in accordance with local regulations.[10]

Part 1: Synthesis of N-Acyl Derivatives (Amides)

N-acylation is a fundamental transformation for converting the primary amine of Oxazol-5-ylmethanamine into a stable amide linkage. Amide bonds are prevalent in over 25% of all pharmaceutical products. This protocol details the reaction with an acyl chloride in the presence of a non-nucleophilic base.

Causality and Experimental Rationale: The reaction proceeds via nucleophilic acyl substitution. The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.

This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The reaction is typically performed at a low temperature (0 °C) initially to control the exothermic reaction between the amine and the highly reactive acyl chloride.



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